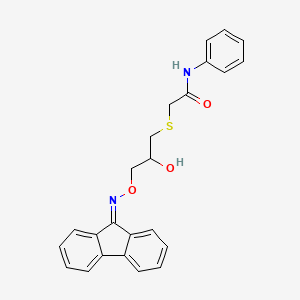
2-((3-(((9H-fluoren-9-ylidene)amino)oxy)-2-hydroxypropyl)thio)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2S)-3-[(9H-fluoren-9-ylideneamino)oxy]-2-methylpropanoic acid” is a small molecule that belongs to the class of organic compounds known as fluorenes . Fluorenes are compounds containing a fluorene moiety, which consists of two benzene rings connected through either a cyclopentane, cyclopentene, or cyclopenta-1,3-diene .
Synthesis Analysis
A related compound, “2-[(9H-fluoren-9-ylidene)hydrazinylidene]-5,5-dimethyl-4-oxohexan-amides”, was synthesized through the ring opening of 5-tert-butyl-3-[(9H-fluoren-9-ylidene)hydrazinylidene]furan-2(3H)-one by the action of primary amines .Molecular Structure Analysis
The molecular structure of the related compound “3-[(9H-fluoren-9-ylideneamino)oxy]propanoic acid” has been investigated using density functional theory calculations . The ligand Schiff base is coordinated to the copper ion in a bi-negative tetradentate manner with NNOS donor sites .Chemical Reactions Analysis
In a study, terminal alkynes reacted with organic azides in the presence of a novel copper (I) catalyst, which is prepared by in situ reduction of the copper (II) Schiff base complex with ascorbic acid, in H2O/THF at room temperature .Physical And Chemical Properties Analysis
The molecular weight of the related compound “2-FLUOREN-9-YLIDENE-MALONONITRILE” is 228.256 .Scientific Research Applications
Enzymatic Metabolism and Drug Hydrolysis
One significant area of research involves understanding the metabolic pathways of drugs related to the fluorene moiety. For example, studies have explored how human Arylacetamide Deacetylase (AADAC) is a principal enzyme in the hydrolysis of Flutamide, an antiandrogen drug used for treating prostate cancer, revealing the importance of AADAC in drug metabolism and potential hepatotoxicity. This research underlines the role of fluorene derivatives in enzymatic reactions and drug degradation processes, offering insights into safer drug design and personalized medicine strategies (Watanabe et al., 2009).
Advanced Material Synthesis
Research into fluorene derivatives has also extended into the field of material science, where such compounds are synthesized for specific applications. For instance, the synthesis of thioxanthone attached polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiators for the preparation of PMMA hybrid networks showcases the utility of fluorene derivatives in creating materials with improved thermal stability and robustness. This application highlights the versatility of fluorene derivatives in enhancing material properties for industrial and technological uses (Batibay et al., 2020).
Drug Synthesis and Antimicrobial Activity
Fluorene derivatives have been synthesized and evaluated for their potential therapeutic applications, including antimicrobial activity. The synthesis of 2-(benzo[d]oxazol/benzo[d]imidazol-2-ylthio)-N-(9H-fluoren-9-yl)acetamide derivatives and their subsequent evaluation against a variety of microbial strains demonstrate the antimicrobial potential of these compounds. Such research not only expands our understanding of fluorene's biological activity but also contributes to the development of new antimicrobial agents (Turan-Zitouni et al., 2007).
Properties
IUPAC Name |
2-[3-(fluoren-9-ylideneamino)oxy-2-hydroxypropyl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c27-18(15-30-16-23(28)25-17-8-2-1-3-9-17)14-29-26-24-21-12-6-4-10-19(21)20-11-5-7-13-22(20)24/h1-13,18,27H,14-16H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOOTNKDNPPPMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSCC(CON=C2C3=CC=CC=C3C4=CC=CC=C42)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
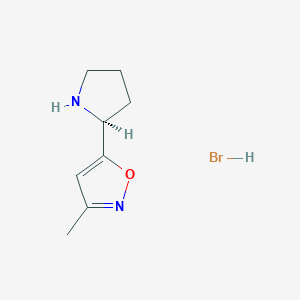
![N-[3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propyl]prop-2-enamide](/img/structure/B2571001.png)
![N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2571003.png)
![(Butan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine hydrochloride](/img/structure/B2571005.png)
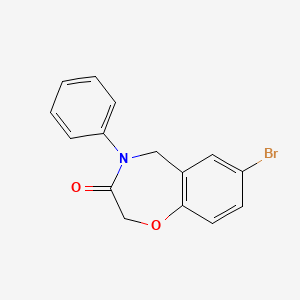
![4-chloro-N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)benzamide](/img/structure/B2571007.png)
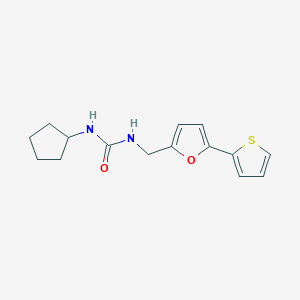
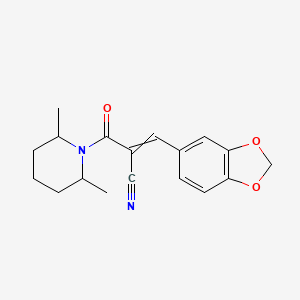
![2,6-dichloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]benzamide](/img/structure/B2571013.png)
![2-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine](/img/structure/B2571014.png)
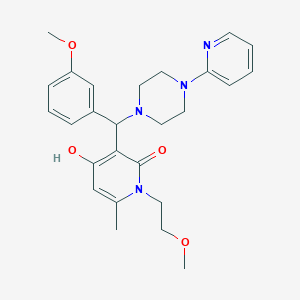
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2571017.png)
![7-(2-Chloropropanoyl)-7-azabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2571018.png)

